propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate typically involves multicomponent reactions (MCRs). MCRs are advantageous due to their high yield, operational simplicity, and cost-effectiveness . The starting materials for this synthesis include indole-3-carbaldehyde derivatives, which react with various nucleophiles and electrophiles under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale MCRs, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the use of solvents and energy, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- Indole-3-carbaldehyde
- Indole-3-acetic acid
- Indole-2-carboxylate derivatives
Uniqueness
Propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of functional groups allows for diverse chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C21H25N3O4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate |
InChI |
InChI=1S/C21H25N3O4/c1-12(2)28-21(26)23-14-8-16-15-7-13(10-22)3-4-17(15)24(18(16)9-14)11-20-19(25)5-6-27-20/h3-4,7,12,14,19-20,25H,5-6,8-9,11H2,1-2H3,(H,23,26) |
InChI Key |
MESRNYWYBFQGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4C(CCO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.